2-chloro-4-fluoro-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide
Description
This compound features a phthalazinone core substituted with a 3-methyl group at position 3 and a 4-oxo group. The benzamide moiety at the N-methyl position is further substituted with 2-chloro and 4-fluoro groups, distinguishing it from related analogs. The molecular formula is inferred as C₁₈H₁₄ClFN₂O₂, with a molecular weight of ~352.77 g/mol. Its structure combines hydrogen-bonding capacity (amide and phthalazinone groups) with halogen-mediated lipophilicity, making it a candidate for therapeutic applications requiring balanced solubility and target binding .
Properties
IUPAC Name |
2-chloro-4-fluoro-N-[(3-methyl-4-oxophthalazin-1-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFN3O2/c1-22-17(24)12-5-3-2-4-11(12)15(21-22)9-20-16(23)13-7-6-10(19)8-14(13)18/h2-8H,9H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXPGVGQFSVBIBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CNC(=O)C3=C(C=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-4-fluoro-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide typically involves multiple steps, starting with the preparation of the phthalazine core. The reaction conditions may include the use of strong bases or acids, depending on the specific synthetic route chosen.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) may be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions can vary, but they often include derivatives with modified functional groups or structural changes.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Research has explored its biological activity, including potential antimicrobial and anticancer properties.
Medicine: It may be investigated for its therapeutic potential in treating various diseases.
Industry: Its unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
When compared to similar compounds, 2-chloro-4-fluoro-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide stands out due to its unique combination of functional groups and structural features. Similar compounds may include other benzamide derivatives or phthalazine-based molecules, but the presence of both chlorine and fluorine atoms in this compound gives it distinct properties.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key analogs and their properties are summarized below:
Key Observations:
- Molecular Weight: The target compound is lighter than A22/A23 (bulky piperazine substituents) but heavier than B-series hydrazides.
- Substituent Effects :
- Acid-Base Properties : The acetamide analog in has a predicted pKa of 11.50, suggesting lower acidity than the target’s benzamide, which may influence solubility and protein interactions .
Physicochemical Data Comparison
Biological Activity
2-Chloro-4-fluoro-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This indicates the presence of chlorine and fluorine substituents, which are known to enhance biological activity through various mechanisms.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research suggests that compounds with similar structures often exhibit antimicrobial and anticancer properties by inhibiting key enzymes or disrupting cellular processes.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of derivatives related to this compound. For instance, compounds containing the phthalazinone moiety have shown effectiveness against multidrug-resistant bacterial strains. The mechanism often involves inhibition of DNA gyrase and topoisomerase IV, crucial for bacterial DNA replication and repair .
Anticancer Activity
The compound's structural analogs have been investigated for their anticancer properties. For example, certain derivatives have demonstrated selective cytotoxicity against cancer cell lines by targeting specific pathways involved in cell proliferation and survival. The inhibition of protein arginine methyltransferase (PRMT5), which plays a role in cancer progression, has been noted in related compounds .
Study 1: Antimicrobial Efficacy
A study conducted on a series of phthalazinone derivatives revealed that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 2 to 64 μg/mL, indicating strong potential for further development as an antimicrobial agent .
Study 2: Anticancer Properties
In vitro studies on cancer cell lines demonstrated that the compound induces apoptosis through caspase activation pathways. Notably, it showed a reduction in cell viability in breast cancer cell lines with IC50 values comparable to established chemotherapeutics .
Data Table: Biological Activity Summary
| Activity Type | Target | Mechanism | MIC/IC50 |
|---|---|---|---|
| Antimicrobial | Gram-positive & Gram-negative | Inhibition of DNA gyrase | 2 - 64 μg/mL |
| Anticancer | Breast cancer cells | Induction of apoptosis via caspase activation | IC50 comparable to chemotherapeutics |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-chloro-4-fluoro-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide?
- Methodology : The compound can be synthesized via coupling reactions between activated carboxylic acid derivatives (e.g., acid chlorides) and amines. For example:
React 2-chloro-4-fluorobenzoic acid with thionyl chloride to form the corresponding benzoyl chloride.
Couple the benzoyl chloride with the amine group of (3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methanamine using a base (e.g., potassium carbonate) in anhydrous acetonitrile at 0–5°C .
Purify via column chromatography and confirm purity using HPLC or TLC.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Key Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm proton environments and carbon connectivity, particularly the phthalazinone methyl group (~δ 2.5 ppm) and fluoro/chloro substituents .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns.
- UV-Vis Spectroscopy : Assess electronic transitions influenced by the aromatic and heterocyclic moieties .
Q. How is the compound’s solubility profile determined for in vitro assays?
- Procedure :
Perform solubility screens in DMSO, water, and phosphate-buffered saline (PBS) at pH 7.2.
Use dynamic light scattering (DLS) to detect aggregation.
Validate via UV absorbance at λmax (~260–300 nm) in biologically relevant buffers .
Advanced Research Questions
Q. What strategies resolve contradictions in fluorescence data under varying pH conditions?
- Approach :
Conduct pH-dependent fluorescence intensity studies (pH 2.7–10.1) using 0.1 M HCl/NaOH.
Correlate protonation states of the phthalazinone nitrogen and benzamide carbonyl with emission shifts.
Apply Stern-Volmer analysis to identify quenching mechanisms (e.g., collisional vs. static) .
Q. How can SHELX programs refine the crystal structure of this compound?
- Workflow :
Collect X-ray diffraction data (Mo/Kα radiation, λ = 0.71073 Å).
Use SHELXT for phase determination via intrinsic phasing.
Refine with SHELXL using least-squares minimization, incorporating anisotropic displacement parameters for non-H atoms.
Validate with R-factor convergence (<5%) and check for twinning using PLATON .
Q. What modifications to the phthalazinone core enhance bioactivity in structure-activity relationship (SAR) studies?
- SAR Insights :
- Substitution at C3 : Methyl groups (as in the parent compound) improve metabolic stability compared to bulkier substituents.
- Oxo Group at C4 : Critical for hydrogen bonding with target enzymes (e.g., bacterial phosphopantetheinyl transferases).
- Benzamide Fluorination : The 4-fluoro substituent enhances membrane permeability and target affinity .
Q. How are biochemical pathways affected by this compound’s interaction with bacterial targets?
- Mechanism :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
